4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dimethylsulfamoyl groups and a benzothiazole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of dimethylsulfamoyl groups. Common reagents used in these reactions include sulfuryl chloride, dimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)benzamide
- N-(6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is unique due to the presence of multiple dimethylsulfamoyl groups and the benzothiazole moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H20N4O5S3 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H20N4O5S3/c1-21(2)29(24,25)13-7-5-12(6-8-13)17(23)20-18-19-15-10-9-14(11-16(15)28-18)30(26,27)22(3)4/h5-11H,1-4H3,(H,19,20,23) |
InChI Key |
KFYNDSXDEOGANN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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